molecular formula C10H15NO2 B11909852 (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine

Cat. No.: B11909852
M. Wt: 181.23 g/mol
InChI Key: VPBRKFOUYMOQQK-QMMMGPOBSA-N
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Description

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine is a chiral amine compound with a methoxymethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine typically involves the following steps:

    Protection of the phenol group: The phenol group of 3-hydroxybenzaldehyde is protected using methoxymethyl chloride in the presence of a base such as sodium hydride to form 3-(methoxymethoxy)benzaldehyde.

    Formation of the chiral amine: The aldehyde group is then subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding amine or alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group and the chiral amine moiety play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Similar structure but lacks the chiral center and methoxymethoxy group.

    2-(3-Methoxyphenyl)ethylamine: Similar structure but with a different substitution pattern on the phenyl ring.

    3-Methoxy-β-phenethylamine: Similar structure but with a different functional group.

Uniqueness

(S)-1-(3-(methoxymethoxy)phenyl)ethan-1-amine is unique due to its chiral center and the presence of the methoxymethoxy group, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it valuable in specific applications where chirality and functional group diversity are important.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-1-[3-(methoxymethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H15NO2/c1-8(11)9-4-3-5-10(6-9)13-7-12-2/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1

InChI Key

VPBRKFOUYMOQQK-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OCOC)N

Canonical SMILES

CC(C1=CC(=CC=C1)OCOC)N

Origin of Product

United States

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